molecular formula C16H14FN3OS B5710627 N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide

N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide

Cat. No. B5710627
M. Wt: 315.4 g/mol
InChI Key: MPIDBHMGLANZHX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide, also known as FMBI, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. FMBI is a benzimidazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and imaging.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide binds to tubulin and disrupts its function, leading to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been shown to have low toxicity and high selectivity towards cancer cells. It has also been found to have anti-angiogenic properties, which can prevent the growth and spread of tumors. Additionally, N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has low toxicity and can be easily synthesized in the laboratory. However, one limitation of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide is its short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide. One potential area of research is the development of more stable derivatives of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide that can be used in vivo. Additionally, N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide can be further studied for its potential use in combination therapy with other anti-cancer drugs. Further research can also explore the use of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide involves the reaction of 2-(methylthio)-1H-benzimidazole with 4-fluoroacetophenone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment and imaging. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been used as a fluorescent probe for imaging cancer cells, allowing for non-invasive detection and monitoring of cancer.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-22-16-19-13-4-2-3-5-14(13)20(16)10-15(21)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDBHMGLANZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide

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